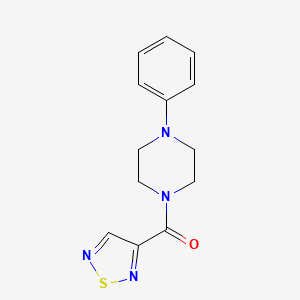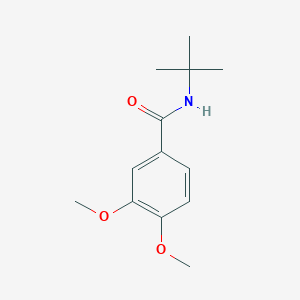![molecular formula C17H17Cl2NO2 B5781120 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide](/img/structure/B5781120.png)
3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, such as glucose and lipid metabolism, autophagy, and inflammation. A-769662 has been shown to have potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
作用機序
3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that enhance its phosphorylation by upstream kinases. This results in the activation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has also been shown to inhibit dephosphorylation of AMPK by protein phosphatase 2C, leading to sustained activation of the enzyme.
Biochemical and Physiological Effects:
3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In adipocytes, 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide increases glucose uptake and enhances insulin sensitivity. In skeletal muscle, 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide increases glucose uptake and fatty acid oxidation. In the liver, 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide decreases gluconeogenesis and increases fatty acid oxidation. In the brain, 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has been shown to improve cognitive function and protect against neurodegeneration.
実験室実験の利点と制限
3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has several advantages for use in lab experiments. It is a potent and selective activator of AMPK, which allows for the study of specific AMPK-mediated pathways. It is also stable and easy to handle, making it a convenient tool for in vitro and in vivo experiments. However, 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has some limitations, such as its potential off-target effects and its short half-life in vivo.
将来の方向性
There are several future directions for the study of 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide and its potential therapeutic applications. One direction is the development of more potent and selective AMPK activators that can overcome the limitations of 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide. Another direction is the investigation of the role of AMPK in cancer metabolism and the development of AMPK-targeted cancer therapies. Additionally, the potential neuroprotective effects of 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide and its derivatives warrant further investigation in neurodegenerative diseases.
合成法
The synthesis of 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of N-isopropylbenzamide with a tert-butyloxycarbonyl (Boc) group. The Boc-protected amine is then reacted with 2,4-dichlorophenylacetic acid to form the corresponding amide. The final step involves the deprotection of the Boc group to yield 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide.
科学的研究の応用
3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has been extensively studied in various preclinical models, including cell lines, animal models, and human samples. The compound has been shown to activate AMPK in a dose-dependent manner, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has also been shown to induce autophagy and inhibit mTOR signaling, suggesting potential applications in cancer therapy.
特性
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-11(2)20-17(21)13-5-3-4-12(8-13)10-22-16-7-6-14(18)9-15(16)19/h3-9,11H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTDHMVLQCMHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-dichlorophenoxy)methyl]-N-(propan-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5781037.png)
![1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5781055.png)



![N-[4-(aminosulfonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5781076.png)
![benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5781086.png)


![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5781107.png)
![N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5781122.png)


